molecular formula C36H40BF4N B2454343 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate CAS No. 1810004-87-5

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate

Cat. No.: B2454343
CAS No.: 1810004-87-5
M. Wt: 573.53
InChI Key: YUNSHKYOOCWQRB-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and a mesityl group, which contribute to its stability and reactivity. It is often used as a photocatalyst due to its ability to absorb visible light and facilitate various chemical reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

This compound plays a significant role in biochemical reactions. When employed with TEMPO, this acridinium photocatalyst promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its role as a photocatalyst. It promotes the site-selective amination of aromatics with heteroaromatic azoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate typically involves a series of chemical reactions starting from acridine derivatives. One common method includes the reaction of acridine with tert-butyl chloride, mesityl chloride, and phenylboronic acid under specific conditions such as elevated temperatures and the presence of a catalyst. The final product is obtained through crystallization and purification processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in specialized chemical manufacturing facilities equipped with advanced purification and crystallization equipment .

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different acridinium derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .

Scientific Research Applications

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate
  • 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
  • 3,6-Di-tert-butyl-9-(2,4,6-trimethylphenyl)-10-phenylacridinium tetrafluoroborate

Uniqueness

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate is unique due to its specific structural arrangement, which imparts high stability and reactivity. The presence of bulky tert-butyl groups and a mesityl group enhances its ability to act as a photocatalyst, making it more effective than similar compounds in certain applications .

Properties

IUPAC Name

3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N.BF4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNSHKYOOCWQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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